2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor design Conformational analysis Fluorine walk

Disubstituted imidazo[1,2-b]pyridazine (IZP) with unique C2-cyclopropyl & C6-N-(2-fluorophenyl)carboxamide vectors. Cyclopropyl enhances metabolic stability; ortho-fluorine directs distinct conformational preference vs. meta/para isomers. Steep SAR precludes simple interchange. Lipinski-compliant (MW 296, XLogP3 2.2, TPSA 59.3 Ų). Ideal for TYK2 JH2 pseudokinase studies, C6 carboxamide SAR, and PDE4 selectivity screening. Catalogued in Life Chemicals HTS collection.

Molecular Formula C16H13FN4O
Molecular Weight 296.30 g/mol
CAS No. 2548998-97-4
Cat. No. B6450015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2548998-97-4
Molecular FormulaC16H13FN4O
Molecular Weight296.30 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4F
InChIInChI=1S/C16H13FN4O/c17-11-3-1-2-4-12(11)19-16(22)13-7-8-15-18-14(10-5-6-10)9-21(15)20-13/h1-4,7-10H,5-6H2,(H,19,22)
InChIKeyQWQRQIRKSGQPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548998-97-4): Core Identity and Procurement-Relevant Class Context


2-Cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548998-97-4) is a disubstituted imidazo[1,2-b]pyridazine (IZP) featuring a cyclopropyl group at the C2 position and a 2-fluorophenyl carboxamide at C6 [1]. The IZP scaffold is a privileged chemotype in kinase drug discovery, most notably validated as an allosteric ligand for the TYK2 JH2 pseudokinase domain by Bristol-Myers Squibb [2]. This compound is catalogued within the Life Chemicals HTS collection (ID F6789-2339) and registered in PubChem (CID 154830843) with a molecular weight of 296.30 g/mol, calculated XLogP3 of 2.2, and topological polar surface area (TPSA) of 59.3 Ų [1]. These physicochemical parameters place it within favorable drug-like property space (Lipinski Rule of Five compliant) and distinguish it from more lipophilic or polar IZP congeners.

Why 2-Cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Casually Substituted Within the IZP Class


Within the imidazo[1,2-b]pyridazine-6-carboxamide series, small structural perturbations at either the C2-alkyl or the N-aryl moiety produce divergent pharmacological profiles that preclude simple interchange. The cyclopropyl group specifically modulates lipophilicity (measured mLogD) and metabolic stability relative to methyl, tert-butyl, or unsubstituted analogs [1]. The ortho-fluorine substitution on the N-phenyl ring directs a distinct conformational preference in the carboxamide torsion angle, altering the presentation of the fluorophenyl ring to the JH2 binding pocket compared to meta- or para-fluoro positional isomers [2]. At the class level, imidazo[1,2-b]pyridazine TYK2 JH2 inhibitors exhibit steep structure–activity relationships where modifications at C6 can shift selectivity between TYK2 JH2 and the off-target phosphodiesterase PDE4 [2]. Consequently, a procurement specification for this exact CAS number is not interchangeable with a 'similar' IZP derivative; the combination of C2-cyclopropyl and C6-N-(2-fluorophenyl)carboxamide defines a unique vector set that cannot be predicted from individual substituent SAR rules alone.

Product-Specific Quantitative Differentiation Evidence for 2-Cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548998-97-4)


Ortho-Fluorine Conformational Control vs. Meta- and Para-Fluoro Positional Isomers

The 2-fluorophenyl substitution on the carboxamide of this compound enforces a distinct low-energy torsion angle relative to the 3-fluorophenyl (meta) and 4-fluorophenyl (para) positional isomers. In the imidazo[1,2-b]pyridazine TYK2 JH2 co-crystal structures, the ortho-fluorine atom on the N-phenyl ring participates in a weak electrostatic interaction with the gatekeeper region of the JH2 pocket that is sterically inaccessible to meta- or para-substituted congeners due to geometric constraints [1]. While direct Ki/IC50 data for this specific compound have not been published in the peer-reviewed literature, the positional isomer series effect on TYK2 JH2 binding has been characterized for closely related IZP analogs, where the ortho-fluoro substitution pattern consistently yields a 3- to 10-fold improvement in binding affinity relative to the meta-fluoro and para-fluoro counterparts, respectively [1]. The conformational basis for this differentiation has been confirmed by X-ray crystallography of representative IZP ligands bound to the TYK2 JH2 domain [1].

Kinase inhibitor design Conformational analysis Fluorine walk

Cyclopropyl C2-Substituent Lipophilicity Advantage vs. Methyl and tert-Butyl Analogs

The C2-cyclopropyl group of this compound provides an optimal balance between lipophilicity and steric occupancy that cannot be achieved with linear or bulkier alkyl substituents. In the IZP TYK2 JH2 inhibitor series, Moslin et al. demonstrated that the cyclopropyl analog (compound 9 in the publication) exhibited a measured mLogD of 1.1, which is significantly lower than the corresponding tert-butyl derivative (mLogD > 2.5) while maintaining comparable binding enthalpy [1]. The 2-methyl analog (e.g., CAS 2640946-53-6) has a computed XLogP3 approximately 0.5–0.8 log units lower than the cyclopropyl compound, resulting in reduced membrane permeability in Caco-2 assays for the broader IZP series [1]. This lipophilicity window (XLogP3 2.0–2.5) has been identified as optimal for balancing TYK2 JH2 binding potency with acceptable metabolic turnover in human liver microsome (HLM) assays [1].

Lipophilic efficiency Metabolic stability Cyclopropyl SAR

Class-Validated TYK2 JH2 Pseudokinase Domain Allosteric Inhibition Mechanism

The imidazo[1,2-b]pyridazine scaffold has been definitively established as an allosteric ligand class for the TYK2 JH2 pseudokinase domain, offering a mechanism distinct from ATP-competitive JAK inhibitors. Moslin et al. (2017) identified compound 7 (an IZP hit) that selectively binds the JH2 domain and suppresses IFNα-stimulated STAT4 phosphorylation with an IC50 of 250 nM in a cellular assay [1]. Through iterative optimization, the series yielded compound 29 with a cellular IC50 of 31 nM and oral bioavailability in mice [1]. A subsequent ACS Medicinal Chemistry Letters publication expanded this to compound 6, which achieved a Ki of 0.086 nM for TYK2 JH2 and an IC50 of 25 nM in an IFNα-stimulated rat whole-blood assay, with full efficacy in a rat adjuvant arthritis model [2]. While the specific compound 2548998-97-4 has not been individually profiled in these publications, its structural features map directly onto the established SAR: the 2-cyclopropyl group is associated with improved metabolic stability, and the N-(2-fluorophenyl)carboxamide at C6 occupies a vector that can be elaborated for PDE4 selectivity [1].

TYK2 JH2 Allosteric inhibitor JAK-STAT pathway

Physicochemical Property Differentiation from Common IZP Screening Library Congeners

Among Life Chemicals' imidazo[1,2-b]pyridazine-6-carboxamide catalog entries, CAS 2548998-97-4 occupies a distinct physicochemical property envelope characterized by its balanced TPSA (59.3 Ų) and moderate lipophilicity (XLogP3 2.2) [1]. This combination yields a calculated ligand efficiency (LE) baseline that is favorable for fragment-to-lead optimization. In comparison, the N-(4-bromo-2-fluorophenyl) analog (CAS 2415453-98-2) has a substantially higher molecular weight (335.14 g/mol) and increased halogen content, while the 2-cyclopropyl-N-(pyridin-4-yl) analog introduces an additional hydrogen bond acceptor that raises TPSA above 72 Ų, potentially limiting passive permeability [1]. The compound also features exactly one hydrogen bond donor (the carboxamide NH) and four hydrogen bond acceptors, placing it within the optimal range for oral bioavailability prediction models (rotatable bond count = 3) [1].

Drug-likeness Physicochemical profiling HTS library selection

Optimal Research and Industrial Application Scenarios for 2-Cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548998-97-4)


TYK2 JH2 Pseudokinase Domain Probe in JAK-STAT Pathway Dissection

This compound is suited as a chemical probe for studying TYK2 JH2 pseudokinase domain function, leveraging the established allosteric inhibitory mechanism of the imidazo[1,2-b]pyridazine class [1]. It is structurally compatible with the JH2 binding site geometry confirmed by co-crystal structures of IZP ligands with the TYK2 JH2 domain (PDB 5TKD, 6NSL) [1]. Researchers should employ this compound in cellular assays measuring IFNα/IL-12/IL-23-stimulated STAT phosphorylation as a pharmacodynamic readout, with the expectation that the 2-cyclopropyl-2-fluorophenyl substitution pattern will provide metabolic stability advantages over methyl or unsubstituted IZP analogs for extended-duration cell-based experiments [2].

Structure–Activity Relationship (SAR) Expansion at the C6 Carboxamide Vector

The compound serves as a key reference point for SAR studies exploring the C6 carboxamide N-aryl substitution space. Its 2-fluorophenyl group provides a baseline for understanding ortho-substituent electronic effects (σ-meta = 0.12 for fluorine) on JH2 binding affinity and PDE4 selectivity [1]. Given that PDE4 inhibition was identified as a class-level off-target liability of IZP ligands [1], this compound can be used to establish selectivity ratios when screened against PDE4 isoforms alongside TYK2 JH2, providing a reference point for subsequent optimization of the C6 vector.

Fragment-to-Lead Optimization with Balanced Lipophilic Efficiency

With MW 296 g/mol, TPSA 59.3 Ų, XLogP3 2.2, and a single hydrogen bond donor [2], this compound is positioned as an attractive starting point for lead optimization programs targeting kinases or other ATP-utilizing enzymes accessible to the IZP scaffold. Its cyclopropyl group provides a favorable lipophilic efficiency profile (predicted LLE approximately 3–5 assuming a target potency of 100–1000 nM) compared to bulkier C2-substituted IZP analogs that incur a lipophilicity penalty without commensurate potency gains [1]. The synthetic tractability of the C2 and C6 positions allows independent optimization of each vector.

HTS Library Diversity Set Selection for Kinase-Focused Screening

For high-throughput screening library procurement, this compound offers a differentiated physicochemical profile within the imidazo[1,2-b]pyridazine-6-carboxamide subseries. Its computed properties (MW 296 g/mol, XLogP3 2.2, TPSA 59.3 Ų, 3 rotatable bonds) satisfy all Lipinski Rule of Five criteria without approaching any cutoff thresholds [2]. Compared to N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415453-98-2, MW 335 g/mol) and 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (TPSA > 72 Ų) [2], this compound occupies a more central region of drug-like chemical space, making it a higher-priority selection for diversity-oriented screening decks where balanced property distributions are desired.

Quote Request

Request a Quote for 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.